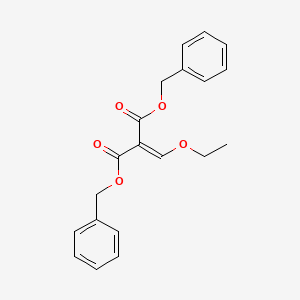

Dibenzyl ethoxymethylenemalonate

Description

Historical Context and Evolution of Malonate Esters in Organic Synthesis

The utility of malonate esters in organic synthesis is a cornerstone of classical organic chemistry. The malonic ester synthesis, a traditional method, allows for the conversion of diethyl malonate and similar esters into substituted acetic acids. orgoreview.comwikipedia.org This process hinges on the notable acidity of the α-carbon (the carbon adjacent to both carbonyl groups), which can be readily deprotonated by a moderately strong base to form a stabilized carbanion. wikipedia.org This nucleophilic intermediate can then react with alkyl halides to form new carbon-carbon bonds. Subsequent hydrolysis of the ester groups followed by heating induces decarboxylation, yielding a substituted carboxylic acid. wikipedia.org This fundamental transformation has long been a reliable method for synthesizing a wide array of carboxylic acids. orgoreview.com

The evolution of organic chemistry has introduced more sophisticated applications for malonate esters. A significant advancement has been the development of palladium-catalyzed reactions. bldpharm.comacs.orgnih.gov These modern methods expand the utility of malonate chemistry, enabling transformations such as the arylation of malonates and facilitating complex cyclization reactions under milder, more controlled conditions. bldpharm.comacs.orgnih.gov This evolution from classical alkylation to transition-metal-catalyzed processes highlights the enduring importance and adaptability of malonate esters in the synthetic chemist's toolkit.

Structural Characteristics and Reactivity Potential of Ethoxymethylenemalonate Scaffolds

Ethoxymethylenemalonate scaffolds, such as the widely used diethyl ethoxymethylenemalonate (DEEMM), are highly versatile reagents in organic synthesis. uni.luchemicalbook.com Their structure is characterized by a carbon-carbon double bond substituted with an ethoxy group and two electron-withdrawing ester groups. This arrangement dictates their reactivity. The double bond is electron-deficient due to the resonance and inductive effects of the adjacent carbonyls, making the β-carbon highly electrophilic and susceptible to nucleophilic attack by amines, anilines, and other nucleophiles. wikipedia.orgd-nb.info

A common reaction pathway involves the initial nucleophilic addition to the double bond, followed by the elimination of ethanol (B145695). wikipedia.org This addition-elimination sequence is a key step in many synthetic routes. Furthermore, the entire ethoxymethylenemalonate moiety serves as a precursor for forming heterocyclic rings. For instance, in the Gould-Jacobs reaction, condensation with an aniline (B41778) derivative is followed by a heat-induced cyclization to produce 4-hydroxyquinoline (B1666331) structures, which are important scaffolds in medicinal chemistry. wikipedia.orgd-nb.infopreprints.orgresearchgate.net The inherent reactivity of the ethoxymethylenemalonate scaffold thus provides a powerful tool for the construction of complex cyclic systems. chemicalbook.comlookchem.com

Significance of Dibenzyl Ethoxymethylenemalonate in Specialized Academic Research

While diethyl ethoxymethylenemalonate is more common, the dibenzyl analogue, this compound (DBEMM), has been employed in highly specialized research areas where the benzyl (B1604629) groups offer specific advantages.

One prominent application is in the synthesis of complex heterocyclic molecules with biological activity. For example, DBEMM was a key reactant in the synthesis of 1,3-dibenzyl-5-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid, a compound identified as a potent inhibitor of the dengue virus. In this synthesis, the dibenzyl ester was condensed with 6-amino-1,3-dibenzyluracil. The resulting intermediate underwent thermal cyclization to form the target pyridopyrimidine core structure.

Another significant area of research for DBEMM is as a derivatizing agent in analytical chemistry, particularly for the analysis of amino acids using liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.netresearchgate.net Derivatization is often necessary to improve the chromatographic properties and detection sensitivity of amino acids. nih.gov DBEMM was specifically designed and synthesized for this purpose, aiming to provide low detection limits and produce stable derivatives suitable for automated analysis. nih.govut.ee Studies have compared DBEMM with other reagents like DEEMM and 9-fluorenylmethyl chloroformate (FMOC-Cl) for the analysis of amino acids in complex matrices, demonstrating its utility in achieving high sensitivity, with instrumental detection limits reported as low as 1 femtomole for certain amino acids. nih.govresearchgate.net The benzyl groups in DBEMM can enhance the ionization efficiency and improve chromatographic separation in reversed-phase systems. nih.govut.ee

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56606-21-4 | sigmaaldrich.com |

| Molecular Formula | C₂₀H₂₀O₅ | bldpharm.comuni.lusigmaaldrich.com |

| Molecular Weight | 340.37 g/mol | bldpharm.comsigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Monoisotopic Mass | 340.13107 Da | uni.lu |

Table 2: Selected Research Applications of this compound

| Research Area | Role of this compound | Resulting Compound/Finding | Source(s) |

| Antiviral Drug Discovery | Key reactant in heterocyclic synthesis | 1,3-dibenzyl-5-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid (A potent dengue virus inhibitor) | |

| Analytical Chemistry | Pre-column derivatization reagent for LC-MS | Enhanced detection sensitivity for amino acid analysis, with detection limits as low as 1 femtomole. | nih.govresearchgate.netut.ee |

Structure

3D Structure

Properties

Molecular Formula |

C20H20O5 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

dibenzyl 2-(ethoxymethylidene)propanedioate |

InChI |

InChI=1S/C20H20O5/c1-2-23-15-18(19(21)24-13-16-9-5-3-6-10-16)20(22)25-14-17-11-7-4-8-12-17/h3-12,15H,2,13-14H2,1H3 |

InChI Key |

CAWVNWVFAVJLIL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=C(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Dibenzyl Ethoxymethylenemalonate

Laboratory-Scale Preparation Routes for Dibenzyl Ethoxymethylenemalonate

The laboratory synthesis of this compound primarily involves a two-step process: the formation of dibenzyl malonate followed by the introduction of the ethoxymethylene group.

Esterification and Transesterification Strategies

The initial step in producing this compound is the synthesis of its precursor, dibenzyl malonate. ontosight.ai This is typically achieved through two main strategies:

Esterification: This classic approach involves the direct reaction of malonic acid with benzyl (B1604629) alcohol. The process is generally catalyzed by a strong acid, such as sulfuric acid, to drive the reaction towards the formation of the dibenzyl ester. ontosight.aiyoutube.com The reaction is an equilibrium process, and removal of water, a byproduct, is often necessary to achieve high yields.

Transesterification: An alternative route is the transesterification of a dialkyl malonate, such as dimethyl malonate or diethyl malonate, with benzyl alcohol. This method can be advantageous as the starting dialkyl malonates are often more readily available and less expensive than malonic acid. The reaction is typically carried out in the presence of a suitable catalyst.

A comparative look at these strategies is presented below:

| Strategy | Reactants | Catalyst | Key Considerations |

| Esterification | Malonic acid, Benzyl alcohol | Strong acid (e.g., H₂SO₄) | Removal of water is crucial for high yield. |

| Transesterification | Dimethyl/Diethyl malonate, Benzyl alcohol | Acid or base catalysts | Can be more cost-effective due to cheaper starting materials. |

Condensation Reactions for the Formation of the Ethoxymethylenemalonate Moiety

Once dibenzyl malonate is obtained, the next crucial step is the introduction of the ethoxymethylene group. This is accomplished through a condensation reaction with an orthoformate, typically triethyl orthoformate. orgsyn.orggoogle.com

The reaction involves the reaction of the active methylene (B1212753) group of dibenzyl malonate with triethyl orthoformate, often in the presence of a catalyst and with the removal of ethanol (B145695) to drive the reaction to completion. orgsyn.orggoogle.com Acetic anhydride (B1165640) is also frequently used in this reaction, which can improve the yield of the final product. orgsyn.org

Comparative Analysis of Synthetic Efficiencies and Atom Economy

Reaction Yield: The yields for both the esterification/transesterification and the subsequent condensation step can vary significantly depending on the specific reaction conditions, catalysts, and purification methods employed. Research has shown that yields for the transesterification of dimethyl malonate to dibenzyl malonate can reach up to 88% under optimized conditions. Similarly, the condensation of diethyl malonate with triethyl orthoformate to form diethyl ethoxymethylenemalonate has reported yields in the range of 50-60%. orgsyn.org

Atom Economy: Atom economy is a concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. monash.eduresearchgate.net In the synthesis of this compound, the atom economy can be influenced by the choice of reagents and the reaction pathway.

For instance, in the esterification of malonic acid, the by-product is water, which has a low molecular weight, leading to a relatively good atom economy. In the condensation step with triethyl orthoformate, the by-product is ethanol, which has a higher molecular weight than water, thus impacting the atom economy of this step. Maximizing atom economy is a key goal in developing more sustainable synthetic routes. nih.govresearchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the reactions involved in the synthesis of this compound.

In Esterification and Transesterification:

Acid Catalysts: As mentioned earlier, strong mineral acids like sulfuric acid are commonly used for esterification. youtube.com For transesterification, solid acid catalysts are gaining attention due to their ease of separation and reusability. Modified ceria-zirconia solid acid catalysts have demonstrated high activity and selectivity in the transesterification of dimethyl malonate with benzyl alcohol, offering an environmentally friendlier alternative to traditional liquid acid catalysts.

In Condensation Reactions:

Lewis Acids and Other Catalysts: The condensation of malonates with orthoformates can be catalyzed by various substances. Zinc chloride is a classic catalyst used in the synthesis of diethyl ethoxymethylenemalonate. orgsyn.org More recently, the use of loaded ionic catalysts has been explored to facilitate the condensation reaction, offering stable and high-yield processes. google.com The choice of catalyst can significantly influence the reaction rate and the purity of the final product.

Chemical Reactivity and Mechanistic Studies of Ethoxymethylenemalonate Systems with Specific Relevance to Dibenzyl Ethoxymethylenemalonate

Cyclization Pathways: Access to Diverse Heterocyclic Scaffolds

The products of the initial nucleophilic addition to dibenzyl ethoxymethylenemalonate are often versatile intermediates that can undergo subsequent intramolecular cyclization. This two-step sequence, which can frequently be performed in a one-pot fashion, allows for the incorporation of a three-carbon unit from the malonate derivative into a new ring system, providing efficient access to a wide variety of heterocyclic compounds. researchgate.netnih.govbeilstein-journals.org

Gould-Jacobs Type Reactions for Quinoline (B57606) and Pyridopyrimidine Synthesis

The Gould-Jacobs reaction is a powerful method for the synthesis of quinoline and 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org In the context of this compound, this reaction would commence with the condensation of an aniline (B41778) derivative with the malonate. The initial step is a nucleophilic substitution of the ethoxy group by the aniline nitrogen, yielding a dibenzyl anilinomethylenemalonate intermediate. wikipedia.orgnih.gov This is followed by a thermal intramolecular cyclization, often carried out in a high-boiling solvent like diphenyl ether, which leads to the formation of a 4-hydroxyquinoline-3-carboxylate derivative. wikipedia.orgnih.govjasco.ro Subsequent hydrolysis and decarboxylation of the resulting ester can furnish the corresponding 4-hydroxyquinoline. wikipedia.orgnih.gov

This methodology has been successfully extended to the synthesis of pyridopyrimidines. For instance, the condensation of 6-amino-1,3-dibenzyluracil with diethyl ethoxymethylenemalonate, followed by intramolecular cyclization, has been employed to produce a pyridopyrimidine ester, a key intermediate in the synthesis of compounds with significant antiviral activity. nih.gov The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

Table 2: Gould-Jacobs Reaction for Heterocycle Synthesis

| Amine Reactant | Malonate Reactant | Key Intermediate | Final Heterocycle Core | Reference(s) |

| Aniline | Diethyl ethoxymethylenemalonate | Ethyl anilinomethylenemalonate | 4-Hydroxyquinoline | wikipedia.orgquimicaorganica.org |

| 6-Amino-1,3-dibenzyluracil | Diethyl ethoxymethylenemalonate | Aminomethylenemalonate derivative | Pyrido[2,3-d]pyrimidine (B1209978) | nih.gov |

| Substituted Anilines | Diethyl ethoxymethylenemalonate | Anilino-diesters | 4-Hydroxyquinolines | nih.gov |

Annulation Reactions with Amine and Hydrazine (B178648) Derivatives

This compound is an excellent three-carbon synthon for annulation reactions with bifunctional nucleophiles like amines and hydrazines, leading to the formation of five- and six-membered heterocyclic rings.

The reaction with hydrazine hydrate (B1144303) is a well-established route for the synthesis of pyrazole (B372694) derivatives. nih.govbeilstein-journals.orgbeilstein-journals.org The reaction proceeds through an initial nucleophilic vinylic substitution to form an enehydrazine intermediate, which then undergoes intramolecular cyclization to yield a 3-hydroxypyrazole-4-carboxylate. nih.govbeilstein-journals.orgresearchgate.net The use of this compound in this reaction would analogously produce dibenzyl 3-hydroxypyrazole-4-carboxylate.

Similarly, reactions with other amine derivatives can lead to a variety of heterocyclic systems. For example, condensation with 3-amino-5-methylisoxazole (B124983) can lead to isoxazolylenamines, which can be thermally cyclized to isoxazolo[2,3-a]pyrimidinones. lew.ro The reaction with aminopyridines can afford pyrido[1,2-a]pyrimidine (B8458354) derivatives. researchgate.net These reactions underscore the role of ethoxymethylenemalonates as versatile building blocks in heterocyclic chemistry.

Formation of Other Fused and Bridged Ring Systems

The reactivity of this compound extends to the synthesis of more complex fused and bridged ring systems, although specific examples with this particular reagent are less common in the literature. The general reactivity pattern of ethoxymethylenemalonates suggests their applicability in constructing a variety of polycyclic structures. researchgate.net For instance, reactions with various amino-substituted heterocycles can serve as a foundation for building fused pyridone or pyrimidine (B1678525) rings onto the existing heterocyclic core. researchgate.netlew.ro

Electrophilic Transformations of the Enol Ether Functionality

While the predominant reactivity of this compound is governed by its electrophilic β-carbon, the enol ether functionality itself possesses nucleophilic character and can react with electrophiles. Enol ethers are electron-rich alkenes due to the electron-donating resonance effect of the alkoxy group, making them susceptible to attack by electrophilic reagents. wikipedia.org

This reactivity allows for transformations that target the α-carbon of the malonate system. For example, enol ethers can undergo electrophilic methylthiomethylation when treated with reagents like dimethyl sulfoxide–acetic anhydride (B1165640) in the presence of a Lewis acid. rsc.org This reaction introduces a methylthiomethyl group at the α-position. Other electrophilic additions to the double bond are also possible. For instance, acid-catalyzed addition of hydrogen peroxide to vinyl ethers yields hydroperoxides. wikipedia.org While these specific reactions have not been detailed for this compound, the general principles of enol ether reactivity suggest that it could undergo similar transformations under appropriate conditions, providing a pathway to α-functionalized malonate derivatives.

Ester Cleavage and Exchange Reactions of Dibenzyl Ester

The dibenzyl ester groups of this compound are not merely passive activating groups; they are also functional handles that can be manipulated in subsequent synthetic steps. The cleavage or exchange of these ester groups is often a crucial step in a total synthesis.

Dibenzyl esters are particularly useful because they can be cleaved under relatively mild conditions, which is advantageous when sensitive functional groups are present in the molecule. beilstein-journals.orgbeilstein-journals.org A common method for the deprotection of benzyl (B1604629) esters is catalytic hydrogenolysis (e.g., using H₂ with a palladium catalyst), which yields the corresponding carboxylic acid and toluene. This method is generally clean and high-yielding.

Strategic Applications As a Versatile Chemical Building Block in Advanced Synthesis

Role in the Construction of Complex Organic Molecules

Dibenzyl ethoxymethylenemalonate serves as a linchpin in the synthesis of a variety of heterocyclic systems, which are core components of many natural products and biologically active molecules. Its reactivity allows for the systematic construction of intricate molecular frameworks.

One of the most significant applications of ethoxymethylenemalonate analogues is in the Gould-Jacobs reaction for the synthesis of quinolines. lookchem.comchemicalbook.com In this reaction, an aniline (B41778) or its derivative is reacted with the malonate ester. The initial step is a nucleophilic attack by the amino group of the aniline on the β-carbon of the double bond, followed by the elimination of ethanol (B145695). The resulting intermediate then undergoes thermal cyclization to form the quinoline (B57606) ring system. lookchem.comindexcopernicus.com This methodology is a cornerstone for creating the quinolone nucleus, a privileged scaffold in medicinal chemistry. mdpi.comnih.gov

The versatility of DBEMM extends to the synthesis of other complex heterocyclic structures. For instance, it is used in the preparation of:

Pyrido[2,3-d]pyrimidines: These fused heterocyclic systems can be synthesized using ethoxymethylenemalonate derivatives. For example, Nair and co-workers reported the synthesis of 1,3-dibenzyl-5-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid using an ethoxymethylenemalonate reagent. researchgate.netthieme-connect.comthieme-connect.com

Pyrido[3,2-e]pyrimido[1,2-c]pyrimidines: These angular triheterocyclic compounds have been synthesized for the first time using diethyl ethoxymethylenemalonate, a related compound, highlighting the utility of this class of reagents in creating novel and complex heterocyclic frameworks. lookchem.com

3-Benzylfurans: These compounds, which can be precursors to lignans (B1203133) like (±)-burseran, can be synthesized using DBEMM. acs.org

The reactivity of the ethoxymethylene group is central to its role as a building block. It readily undergoes nucleophilic substitution and condensation reactions with a variety of nucleophiles, including amines and thiols, leading to a diverse array of functionalized intermediates.

Table 1: Examples of Complex Molecules Synthesized Using Ethoxymethylenemalonate Derivatives

| Target Molecule Class | Key Reaction Type | Precursor Example | Reference(s) |

|---|---|---|---|

| Quinolones | Gould-Jacobs Reaction | Anilines | lookchem.comindexcopernicus.comnih.gov |

| Pyrido[2,3-d]pyrimidines | Cyclization | 1,3-Dibenzyl-6-aminouracil | researchgate.netthieme-connect.comthieme-connect.com |

| Pyrido[3,2-e]pyrimido[1,2-c]pyrimidines | Thermal Cyclization | 4-Aminopyrido[2,3-d]pyrimidines | lookchem.com |

| 3-Benzylfurans | Multistep Synthesis | Not specified | acs.org |

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The utility of this compound as a building block directly translates into its importance as a precursor for advanced pharmaceutical intermediates and scaffolds. The heterocyclic systems synthesized using DBEMM are often the core structures of various therapeutic agents.

The quinolone scaffold, readily accessible through reactions involving ethoxymethylenemalonate derivatives, is the foundation for a major class of antibacterial agents. indexcopernicus.comnih.gov For example, nalidixic acid, the first quinolone antibiotic, and its more potent fluoroquinolone successors are synthesized using this fundamental reaction pathway. indexcopernicus.com The process generally involves the reaction of a substituted aniline with an ethoxymethylenemalonate, followed by cyclization and subsequent modifications. indexcopernicus.commdpi.com Research has demonstrated the synthesis of lipophilic quinolone compounds with in vitro activities against Mycobacterium tuberculosis and other pathogens responsible for tropical parasitic diseases. mdpi.com

Beyond antibacterial agents, intermediates derived from ethoxymethylenemalonates are crucial for other classes of drugs. For example, a derivative of pyrido[2,3-d]pyrimidine (B1209978) synthesized using an ethoxymethylenemalonate has shown potent activity against the dengue virus. researchgate.netthieme-connect.comthieme-connect.com Furthermore, the synthesis of HIV-1 integrase inhibitors, such as Elvitegravir, and other antiviral compounds involves the construction of quinoline cores, which can be achieved using the Gould-Jacobs reaction with reagents like diethyl ethoxymethylenemalonate. nih.gov

The benzyl (B1604629) groups in this compound can offer advantages over the more common ethyl esters by conferring enhanced lipophilicity to intermediates, a property that can be beneficial in drug design.

Table 2: Pharmaceutical Scaffolds Derived from Ethoxymethylenemalonate Precursors

| Pharmaceutical Scaffold | Therapeutic Area | Synthetic Approach | Reference(s) |

|---|---|---|---|

| Quinolone-3-carboxylic acids | Antibacterial, Anti-parasitic | Gould-Jacobs reaction and subsequent modifications | indexcopernicus.commdpi.comnih.gov |

| Pyrido[2,3-d]pyrimidines | Antiviral (Dengue) | Cyclization reactions | researchgate.netthieme-connect.com |

| 1,8-Naphthyridin-4-one-3-carboxylic acid | Antibacterial | Condensation and cyclization | nih.gov |

| Fused Quinolines | Antiviral (HIV) | Gould-Jacobs reaction as part of a multi-step synthesis | nih.gov |

Development of Novel Synthetic Reagents and Intermediates

This compound and its close analogue, diethyl ethoxymethylenemalonate (DEEMM), are not only used to build complex final targets but are also employed to create novel synthetic reagents and intermediates with specific functionalities.

A key application in this area is the development of derivatization reagents for analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis. DBEMM and DEEMM are used to derivatize amino acids before analysis. researchgate.netresearchgate.net This pre-column derivatization serves several purposes:

It improves the chromatographic separation of the amino acids. researchgate.net

It enhances the sensitivity of detection by mass spectrometry. researchgate.net

It can help to mitigate matrix effects, which are a common challenge in the analysis of complex biological samples. researchgate.netut.ee

The reaction involves the amino group of the amino acid attacking the double bond of the malonate reagent, forming a stable derivative with improved analytical properties. researchgate.net DBEMM has been specifically synthesized and investigated as a derivatization reagent to increase ionization efficiency in atmospheric pressure ionization sources used in mass spectrometry. researchgate.net

Furthermore, the reaction of DBEMM with various nucleophiles leads to a plethora of intermediates that can be used in further synthetic transformations. For example, its reaction with 2-cyanoacetanilides can lead to an unexpected transfer of the ethoxymethylene moiety, generating novel pyridone structures. researchgate.net The ability to generate such diverse intermediates makes it a valuable tool for combinatorial chemistry and the exploration of new chemical space. The compound itself is an intermediate in the synthesis of other reactive synthons, such as diethyl methylenemalonate, which is prepared via the hydrogenation of diethyl ethoxymethylenemalonate. orgsyn.org

Table 3: Applications of Ethoxymethylenemalonates in Reagent and Intermediate Development

| Application Area | Specific Use | Advantage | Reference(s) |

|---|---|---|---|

| Analytical Chemistry | Derivatization of amino acids for LC-MS | Improved separation, sensitivity, and reduced matrix effects | researchgate.netresearchgate.netut.ee |

| Synthetic Methodology | Generation of novel pyridone structures | Access to new heterocyclic systems via unexpected reaction pathways | researchgate.net |

| Reagent Synthesis | Precursor to Diethyl methylenemalonate | Provides a route to another versatile synthetic building block | orgsyn.org |

Applications in Advanced Analytical Techniques: Derivatization for Enhanced Detection

Dibenzyl Ethoxymethylenemalonate as a Derivatization Reagent for Mass Spectrometry

In the realm of mass spectrometry (MS), derivatization with DBEMM is a strategic approach to overcome challenges associated with the analysis of low-concentration analytes in complex matrices. By attaching the this compound moiety to target molecules, their chemical characteristics are altered, leading to improved performance in liquid chromatography-mass spectrometry (LC-MS) applications.

One of the primary benefits of using DBEMM is the enhancement of analyte ionization efficiency in both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources. ut.ee DBEMM is part of a family of derivatization reagents specifically designed for LC-MS analysis. researchgate.net Unlike some reagents that introduce a permanent charge to the analyte, DBEMM was developed to improve chromatographic separation without a fixed charge. researchgate.net This design feature is crucial for achieving good retention and peak shape in reversed-phase chromatography.

Studies comparing various derivatization reagents for the analysis of amino acids in green tea extract have shown that DBEMM is effective for both LC-ESI-MS and LC-APCI-MS. researchgate.netresearchgate.net While matrix effects (ME), which can suppress or enhance the analyte signal, are a concern in both ionization techniques, APCI has been observed to be generally less susceptible to these effects compared to ESI when using DBEMM and other reagents. researchgate.net Despite some matrix effects being present with DBEMM derivatives, the high sensitivity achieved with this reagent often allows for the successful mitigation of these effects through simple sample dilution. researchgate.net The choice of mobile phase components, such as using acetonitrile, has also been found to be suitable for APCI analysis of these derivatives. researchgate.net

The following table provides a comparison of the suitability of different derivatization reagents for the LC-APCI-MS analysis of amino acids, highlighting the performance of DBEMM.

| Derivatization Reagent | Suitability for APCI-MS Analysis | Key Observations |

| This compound (DBEMM) | Suitable | Exhibits some matrix effect, but its high sensitivity allows for elimination of this effect through sample dilution. researchgate.net |

| Diethyl ethoxymethylenemalonate (DEEMM) | Suitable | Derivatives showed the least matrix effect in APCI, but some amino acids could not be analyzed. researchgate.net |

| Dansyl chloride (DNS) | Suitable | Derivatives showed the least matrix effect in APCI, but some amino acids could not be analyzed. researchgate.net |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Suitable | Amenable to APCI analysis. researchgate.net |

| 2,5-dioxopyrrolidin-1-yl N-tri(pyrrolidino)phosphoranylideneamino carbamate (B1207046) (FOSF) | Not Suitable | Found to be unsuitable for APCI analysis under the tested conditions. researchgate.net |

This table is based on findings from a comparative study on amino acid derivatization reagents for LC-APCI-MS analysis. researchgate.net

The structure of a derivatization reagent plays a critical role in determining the fragmentation patterns of the resulting derivatives during tandem mass spectrometry (MS/MS), which is essential for structural elucidation and selective detection. researchgate.net While detailed fragmentation pathways for DBEMM-derivatized amino acids are not extensively documented in publicly available literature, general principles of fragmentation for derivatized molecules can be applied.

Derivatization modifies the analyte in a way that can lead to unique and predictable product ions upon fragmentation. sigmaaldrich.com This is crucial for developing sensitive and specific quantitative methods using techniques like multiple reaction monitoring (MRM). For the structurally similar reagent, diethyl ethoxymethylenemalonate (DEEMM), analysis of derivatized amino compounds is performed using a neutral loss scan that targets the loss of an ethanol (B145695) molecule (46 Da) from the derivative. It is conceivable that DBEMM derivatives undergo a characteristic fragmentation, possibly involving the loss of a benzyl (B1604629) group or the entire dibenzylmalonate moiety, which would provide a specific fragmentation signature for targeted analysis.

Pre-Column Derivatization Protocols for Chromatographic Separation

Pre-column derivatization is a widely used technique in HPLC to improve the analytical performance for compounds that are otherwise difficult to analyze, such as amino acids. researchgate.net The reaction with DBEMM is performed prior to injecting the sample into the liquid chromatograph.

A typical pre-column derivatization protocol for amino compounds using a reagent like DBEMM involves a simple and efficient procedure. Based on established methods for the closely related DEEMM, the derivatization reaction is generally carried out under alkaline conditions. researchgate.netkopri.re.kr A representative protocol includes the following steps:

The sample containing the amino compounds is mixed with a borate (B1201080) buffer to achieve an alkaline pH, typically around 9. researchgate.netkopri.re.kr

A solution of the DBEMM reagent in an organic solvent like methanol (B129727) is added to the mixture. researchgate.net

The reaction mixture is then heated at a specific temperature, for instance, 70°C, for a duration that can range from minutes to a couple of hours to ensure the reaction goes to completion. kopri.re.kr For some reagents, a reaction time of 50 minutes at room temperature is sufficient.

Excess reagent is often designed to degrade into non-interfering byproducts under the reaction conditions, simplifying the sample cleanup process. researchgate.net

This procedure converts the polar amino groups into more nonpolar derivatives, which enhances their retention on reversed-phase chromatographic columns and improves peak shape and resolution.

Quantitative and Qualitative Analysis of Amino Compounds and Related Biomolecules

The use of DBEMM as a derivatization reagent enables the robust quantitative and qualitative analysis of amino compounds, particularly amino acids, in a variety of complex matrices. researchgate.netsigmaaldrich.com This methodology has been successfully applied to the analysis of free amino acids in food and beverage samples, such as tea, where these compounds are key to flavor and quality. researchgate.netnih.gov

In a study analyzing seven different amino acids in a green tea extract, derivatization with DBEMM followed by LC-MS analysis with both ESI and APCI ionization sources yielded comparable and reliable quantitative results. researchgate.net This demonstrates the versatility and robustness of the method across different ionization techniques. The sensitivity of the DBEMM derivatives is a significant advantage, as it allows for the possibility of diluting sample extracts to minimize matrix interferences without compromising the limits of detection. researchgate.net This approach improves the accuracy and precision of the quantitative analysis. The development of such methods provides valuable tools for quality control and the characterization of bioactive compounds in complex natural products. nih.gov

The following table summarizes the applications of this compound in the analysis of amino compounds.

| Application Area | Analytical Technique | Key Advantages |

| Amino Acid Analysis | LC-ESI-MS, LC-APCI-MS | High ionization efficiency, good chromatographic properties, enables sensitive quantification in complex matrices like tea extracts. researchgate.netresearchgate.net |

| Biomolecule Detection | LC-MS/MS | Modifies analytes to produce characteristic fragmentation patterns for selective and sensitive detection. researchgate.netsigmaaldrich.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a comprehensive picture of the dibenzyl ethoxymethylenemalonate molecule can be assembled.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides information on the different types of protons and their immediate electronic environment. The signals in the spectrum correspond to the ethoxy group, the vinylic proton, and the two benzyl (B1604629) groups.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the identification of the carbonyl carbons of the ester groups, the carbons of the aromatic rings, the benzylic carbons, the carbons of the double bond, and the carbons of the ethoxy group.

A representative compilation of ¹H and ¹³C NMR spectral data for this compound is presented in the table below.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=CH | 8.51 (s, 1H) | 150.0 |

| C=CH | 93.9 | |

| C=O | 168.3, 165.9 | |

| Ar-H | 7.28–7.50 (m, 10H) | 135.6, 129.4, 129.39, 128.9, 128.5, 128.4 |

| O-CH₂-Ph | 5.25 (s, 2H), 5.20 (s, 2H) | 66.88 |

| O-CH₂-CH₃ | 4.28 (q, 2H) | 60.2 |

| O-CH₂-CH₃ | 1.33 (t, 3H) | 14.4 |

Note: Chemical shifts are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). The appearance of the signals (e.g., s for singlet, t for triplet, q for quartet, m for multiplet) provides information about the number of neighboring protons.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orgyoutube.com For this compound, COSY spectra would show correlations between the protons of the ethoxy group (the CH₂ and CH₃ protons). researchgate.netyoutube.com This confirms the presence of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly attached proton and carbon atoms. magritek.comnih.govdiva-portal.orgresearchgate.net This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. magritek.com For instance, the vinylic proton signal at ~8.51 ppm would show a correlation to the carbon signal at ~150.0 ppm, confirming the C=CH group. Similarly, the benzylic CH₂ protons would correlate with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). nih.govsdsu.edulibretexts.org This is crucial for connecting the different fragments of the molecule. For example, the vinylic proton would show correlations to the carbonyl carbons and the carbon of the ethoxy group, establishing the ethoxymethylenemalonate core structure. The benzylic protons would show correlations to the aromatic carbons and the carbonyl carbons, confirming the attachment of the benzyl groups to the ester functionalities.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. nih.gov For this compound (C₂₂H₂₂O₅), the calculated exact mass can be compared to the experimentally measured mass. A close match between the calculated and observed masses provides strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented and their fragment ions are then analyzed. uts.edu.au This provides detailed information about the structure of the molecule by revealing how it breaks apart. mdpi.com The fragmentation of this compound would likely involve the loss of the benzyl groups, the ethoxy group, and parts of the malonate backbone. smolecule.com Analyzing these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule. sigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.comvwr.com The IR spectrum of this compound would show characteristic absorption bands for the different functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C=O (ester) | 1735-1750 |

| C=C (alkene) | 1600-1680 |

| C-O (ester) | 1000-1300 |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

The presence of strong absorption bands in these regions provides confirmatory evidence for the ester, alkene, and aromatic functionalities within the this compound structure. smolecule.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical method used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). mlsu.ac.in The wavelength of light absorbed is directly related to the energy difference between these electronic states. libretexts.org

The structure of this compound contains a conjugated system, which acts as a chromophore—the part of the molecule responsible for absorbing light. This system involves the carbon-carbon double bond (C=C) in conjugation with the two carbonyl groups (C=O) of the malonate ester functions. This extended system of π-orbitals significantly influences the molecule's electronic absorption properties.

The expected electronic transitions for this compound are summarized in the table below. The π → π* transitions of the conjugated ethoxymethylenemalonate core are expected to be intense, while transitions associated with the benzene (B151609) rings of the benzyl groups will also be present. up.ac.za

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π* | Ethoxymethylenemalonate (C=C-C=O) | 200-400 nm | High |

| π → π* | Benzene Ring | ~260 nm | Moderate |

Note: The specific λmax and molar absorptivity (ε) values are dependent on the solvent and experimental conditions. Data for derivatives suggest strong absorption in the 240-311 nm range. nih.gov

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. thepharmajournal.com The method involves directing a beam of X-rays onto a single crystal of the substance. srmist.edu.in The atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. libretexts.org By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be constructed, which allows for the determination of atomic positions, bond lengths, bond angles, and torsional angles with high precision. thepharmajournal.comsrmist.edu.in

While specific crystallographic data for this compound is not publicly detailed, studies on its derivatives have been conducted. smolecule.com A crystallographic analysis of this compound would reveal key structural features:

Molecular Conformation: The precise geometry of the molecule, including the planarity of the ethoxymethylenemalonate fragment due to its conjugated π-system.

Bond Parameters: Exact measurements of the lengths of all covalent bonds (e.g., C=C, C=O, C-O, C-C) and the angles between them.

Stereochemistry: The spatial orientation of the substituent groups, including the conformation of the two benzyl groups relative to the rest of the molecule.

The table below illustrates the type of data that is typically reported from a single-crystal X-ray diffraction experiment.

Table 2: Illustrative Crystal Data and Structure Refinement Parameters

| Parameter | Description |

|---|---|

| Empirical formula | C22H22O5 |

| Formula weight | 366.40 |

| Temperature | 298(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = [value] Å, α = 90°b = [value] Å, β = [value]°c = [value] Å, γ = 90° |

| Volume | [value] ų |

| Z (Molecules per unit cell) | 4 |

| Calculated density | [value] g/cm³ |

| Final R indices [I>2σ(I)] | R₁ = [value], wR₂ = [value] |

Note: The values in this table are placeholders and represent the format of data obtained from an X-ray crystallographic analysis. rsc.org

Theoretical and Computational Chemistry Investigations

Electronic Structure and Conformation Analysis using Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic structure and conformational preferences of molecules like dibenzyl ethoxymethylenemalonate. These computational techniques, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide insights into the molecule's geometry, orbital energies, and charge distribution. nih.govpleiades.online

Conformational analysis studies suggest that ethoxymethylenemalonate derivatives, including the dibenzyl ester, generally favor extended molecular geometries. This preference minimizes steric hindrance between the bulky benzyl (B1604629) groups and the rest of the molecule. smolecule.com The planarity of the core structure is a key feature, influencing its reactivity and intermolecular interactions.

Different quantum chemical methods can yield slightly different results for structural parameters and energies. ucsb.edu Therefore, a careful selection of the computational level of theory and basis set is crucial for obtaining accurate predictions that align with experimental data. pleiades.onlineucsb.edu For instance, the choice of basis set can impact the calculated bond lengths and angles, while the inclusion of electron correlation is important for accurately describing the electronic structure. nih.govpleiades.online

Table 1: Comparison of Quantum Chemical Methods for Electronic Structure Calculations

| Method | Description | Strengths | Limitations |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov | Computationally efficient, good accuracy for many systems. chemaxon.com | The accuracy depends on the choice of the exchange-correlation functional. |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that accounts for electron correlation. nih.gov | Systematically improvable, good for weak interactions. | Computationally more demanding than DFT. |

| Hartree-Fock (HF) | A mean-field theory that approximates the many-electron wavefunction as a single Slater determinant. cecam.org | Conceptually simple, provides a starting point for more advanced methods. | Neglects electron correlation, leading to less accurate results. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in understanding the reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states, which are the highest energy points along the reaction coordinate, and intermediates. beilstein-journals.orgdss.go.th This information is crucial for predicting reaction pathways and understanding the factors that control selectivity.

For instance, in reactions such as the condensation of this compound with other molecules, computational models can help elucidate the step-by-step process of bond formation and breaking. scribd.com The calculation of activation barriers, which are the energy differences between reactants and transition states, provides a quantitative measure of the reaction rate. ucsb.edu Different computational methods can give varying activation barrier energies, highlighting the importance of method selection. ucsb.edu

The nature of the solvent can also significantly influence reaction mechanisms and transition state energies. Continuum solvent models are often employed in calculations to simulate the effect of the reaction medium on the energetics. ucsb.edu These models can account for the stabilization or destabilization of charged or polar species in solution.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are a powerful tool for predicting the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) spectra. chemaxon.com By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. nih.govgithub.io These predictions are invaluable for structure elucidation and for assigning experimental signals to specific atoms within the molecule. schrodinger.com

Various computational methods, including DFT, are used for NMR predictions. chemaxon.comnih.gov The accuracy of these predictions can be improved by using appropriate basis sets and by including solvent effects. nih.govgithub.io Scaling factors are sometimes applied to the calculated shielding tensors to better match the experimental chemical shifts. github.io

Beyond NMR, theoretical calculations can also predict other spectroscopic properties, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectra. These predictions can aid in the identification and characterization of the compound.

Table 2: Theoretical Prediction of Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts, Coupling Constants | DFT (e.g., B3LYP, PBE0), GIAO method nih.govgithub.ioschrodinger.com |

| Infrared (IR) Spectroscopy | Vibrational Frequencies, Intensities | DFT, MP2 |

| UV-Visible (UV-Vis) Spectroscopy | Excitation Energies, Oscillator Strengths | Time-Dependent DFT (TD-DFT) |

Molecular Dynamics Simulations in Reaction Environments

Molecular dynamics (MD) simulations provide a dynamic picture of chemical systems, allowing researchers to study the behavior of molecules over time. unimi.it For reactions involving this compound, MD simulations can be used to explore the conformational landscape of the molecule and to understand how it interacts with other molecules in a reaction environment. smolecule.commdpi.com

MD simulations can be particularly useful for studying reactions in complex environments, such as in solution or at an interface. mdpi.com By simulating the trajectories of all the atoms in the system, it is possible to observe the formation of reaction complexes, the role of solvent molecules, and the dynamics of the reaction process itself. mdpi.com

These simulations can also be used to calculate thermodynamic properties, such as free energies of activation, which are essential for understanding reaction kinetics. ucsb.edu The combination of quantum chemical calculations for the electronic structure and MD simulations for the dynamics provides a comprehensive theoretical framework for studying chemical reactions. ucsb.eduunimi.it The reliability of MD simulations depends on the quality of the force field used to describe the interactions between atoms and the length of the simulation. mdpi.comnih.gov

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Synthetic Routes for Dibenzyl Ethoxymethylenemalonate

While established methods for the synthesis of ethoxymethylenemalonate esters exist, the development of novel, more efficient, and versatile synthetic routes for this compound remains a significant area of interest. Current methodologies often rely on classical approaches, such as the Gould-Jacobs reaction, which involves the condensation of an amine with an ethoxymethylenemalonate derivative. nih.gov

Future research could focus on the following areas:

Metal-Catalyzed Cross-Coupling Reactions: The use of transition metal catalysts could provide highly efficient and selective routes to this compound. Research into palladium, copper, or other metal-catalyzed C-O bond formation reactions between a suitable malonate precursor and benzyl (B1604629) alcohol or its derivatives could lead to higher yields and milder reaction conditions.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and often lead to cleaner products. mdpi.com The application of microwave irradiation to the synthesis of this compound could significantly reduce reaction times compared to conventional heating methods. mdpi.com

Continuous Flow Synthesis: Continuous flow technologies offer advantages in terms of safety, scalability, and process control. Developing a continuous flow process for the synthesis of this compound could enable large-scale production with improved efficiency and safety. This approach has been explored for the synthesis of related organic carbonates with excellent yields. unive.it

One-Pot Procedures: Designing one-pot multi-component reactions that directly lead to this compound from simple starting materials would be a highly atom-economical and efficient approach.

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Metal-Catalyzed Cross-Coupling | High yields, high selectivity, mild conditions | Catalyst cost and removal, optimization of ligands |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Scale-up limitations, potential for localized overheating |

| Continuous Flow Synthesis | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |

| One-Pot Procedures | High atom economy, reduced waste, simplified workup | Complex reaction optimization, potential for side reactions |

Exploration of New Reactivity Modes and Cascade Reactions

This compound possesses multiple reactive sites, making it an ideal candidate for the exploration of new reactivity modes and the design of novel cascade reactions. The electron-deficient double bond, the two ester functionalities, and the benzylic groups all offer handles for chemical transformations.

Future research in this area could include:

Domino Reactions: The development of domino or cascade reactions initiated by the reaction of this compound with various nucleophiles could lead to the rapid assembly of complex molecular architectures. For instance, a one-pot three-component reaction of an amine, an acetylene (B1199291) dicarboxylate, and diethyl ethoxymethylenemalonate has been shown to produce pyridone derivatives. dokumen.pub Similar strategies could be employed with the dibenzyl analogue.

[n+m] Cycloaddition Reactions: Investigating the participation of the electron-deficient alkene in various cycloaddition reactions, such as [4+2], [3+2], and [2+2] cycloadditions, could provide access to a wide range of carbocyclic and heterocyclic scaffolds.

Multicomponent Reactions: Designing novel multicomponent reactions (MCRs) involving this compound as a key component would be a powerful tool for generating molecular diversity. A five-component Biginelli-Diels-Alder cascade reaction has been reported, showcasing the potential for complex transformations involving related building blocks. nih.gov

Transition Metal-Catalyzed Transformations: Exploring transition metal-catalyzed reactions that activate the different functional groups of this compound could unveil unprecedented reactivity patterns.

Expansion of Derivatization Applications to New Analyte Classes

This compound (DBEMM) has proven to be a valuable derivatization reagent for the analysis of amino acids by liquid chromatography-mass spectrometry (LC-MS), enhancing their ionization efficiency and chromatographic retention. researchgate.netut.eeresearchgate.net However, its application to other classes of analytes remains largely unexplored.

Future research should focus on extending the use of DBEMM as a derivatization reagent to other important classes of biomolecules and xenobiotics, including:

Phenols and Thiols: Many biologically active compounds, including neurotransmitters and their metabolites, contain phenolic or thiol functional groups. libretexts.org Derivatization of these groups with DBEMM could improve their detection by LC-MS.

Primary and Secondary Amines: Beyond amino acids, a vast number of primary and secondary amines, such as biogenic amines and pharmaceutical compounds, could be targeted for derivatization with DBEMM to enhance their analytical detection. sigmaaldrich.com

Aliphatic Diamines: Similar to amino acids, aliphatic diamines are important biological molecules and industrial chemicals. The related reagent, diethyl ethoxymethylenemalonate (DEEMM), has been successfully used for the derivatization of diamines, suggesting that DBEMM would also be an effective reagent. kopri.re.kr

The development of derivatization protocols for these new analyte classes would require careful optimization of reaction conditions, such as pH, temperature, and reaction time, to achieve high derivatization efficiency and reproducible results.

Green and Sustainable Synthesis Approaches for Ethoxymethylenemalonate Derivatives

The principles of green chemistry are increasingly important in modern chemical synthesis. Developing environmentally benign methods for the production of this compound and other ethoxymethylenemalonate derivatives is a crucial future direction.

Key areas for research in green synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents, would significantly reduce the environmental impact of the synthesis. The use of polyethylene (B3416737) glycol (PEG) as a greener solvent has been reported for related reactions. asau.ru

Catalyst Development: The design and application of reusable and non-toxic catalysts, such as solid acids, enzymes, or supported metal catalysts, can improve the sustainability of the synthesis. A patent for the synthesis of diethyl ethoxymethylenemalonate highlights the use of a catalyst to enable milder reaction conditions and improve atom economy. google.com

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or ultrasound can reduce energy consumption and shorten reaction times. mdpi.comasau.ru

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry.

Table 2: Green Chemistry Metrics for Synthesis of Ethoxymethylenemalonate Derivatives

| Green Chemistry Principle | Application to Ethoxymethylenemalonate Synthesis |

| Prevention | Designing synthetic routes with fewer steps and less waste. |

| Atom Economy | Utilizing one-pot or multicomponent reactions to maximize atom incorporation. |

| Less Hazardous Chemical Syntheses | Using non-toxic reagents and solvents. |

| Designing Safer Chemicals | Developing derivatives with reduced toxicity and environmental impact. |

| Safer Solvents and Auxiliaries | Employing water, supercritical CO2, or biodegradable solvents. |

| Design for Energy Efficiency | Utilizing microwave or ultrasonic energy to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Employing selective and recyclable catalysts over stoichiometric reagents. |

| Design for Degradation | Designing products that biodegrade after use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to minimize by-product formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Design of Chiral Analogs for Asymmetric Synthesis

The development of chiral analogs of this compound presents an exciting opportunity for applications in asymmetric synthesis. Chiral building blocks are of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules.

Future research in this area should focus on:

Synthesis of Chiral Auxiliaries: Incorporating a chiral auxiliary into the this compound structure could enable its use in diastereoselective reactions. This auxiliary could be derived from readily available chiral pool starting materials.

Development of Chiral Catalysts: The design of chiral Lewis acids or organocatalysts that can interact with this compound to induce enantioselectivity in subsequent reactions is a promising avenue.

Asymmetric Transformations: Exploring the use of chiral analogs of this compound in key asymmetric transformations such as Michael additions, aldol (B89426) reactions, and cycloadditions would demonstrate their utility in stereocontrolled synthesis. Asymmetric lithiation using chiral ligands like (-)-sparteine (B7772259) has been used to create chiral centers in related systems. acs.org

The successful development of chiral analogs of this compound would significantly expand its synthetic utility and provide access to a wide range of enantiomerically enriched compounds.

Q & A

Basic: What experimental protocols are recommended for derivatizing amino acids with DBEM prior to HPLC analysis?

Answer:

DBEM is used to derivatize primary and secondary amines, enhancing their detectability in HPLC. A standard protocol involves:

- Reaction Conditions : Dissolve samples in methanol, adjust pH to 9–10 with borate buffer, and react with DBEM (molar ratio 1:2–1:5, analyte:reagent) at 70°C for 30–60 minutes .

- Chromatography : Use reversed-phase C18 columns with UV detection at 280 nm. Mobile phases often combine acetonitrile and water with 0.1% formic acid for improved peak resolution .

- Validation : Calibration curves should exhibit linearity (R² > 0.99) with LOD/LOQ values < 0.5 µM, as demonstrated in plant and food matrices .

Basic: How does DBEM derivatization improve sensitivity and selectivity in amino acid analysis compared to underivatized methods?

Answer:

DBEM introduces a UV-active ethoxymethylene group, enabling detection of non-chromophoric amino acids. The derivatized products exhibit:

- Enhanced Stability : Reduced decomposition during analysis, allowing long-term batch processing .

- Improved Chromatographic Behavior : Derivatives elute with sharper peaks, minimizing co-elution in complex matrices like plant extracts or fermented foods .

- MS Compatibility : Neutral loss of benzyl groups (e.g., m/z 91) in LC-MS/MS enables selective identification via fragmentation patterns .

Advanced: What strategies resolve co-elution of DBEM-derivatized amino acids in complex biological samples?

Answer:

Co-elution challenges arise in samples with structurally similar amino acids (e.g., leucine/isoleucine). Solutions include:

- Gradient Optimization : Extend acetonitrile gradients (e.g., 5%–40% over 30 minutes) to separate hydrophobic derivatives .

- Column Selection : Sub-2 µm particle columns (e.g., ZORBAX SB-C18) enhance resolution .

- Ion-Pairing Additives : Add 0.1% heptafluorobutyric acid to mobile phases to reduce tailing for basic amino acids .

Advanced: How can researchers validate a DBEM-based method for amino acid quantification in novel matrices?

Answer:

Validation should include:

- Linearity and Range : Test across expected physiological concentrations (e.g., 0.5–100 µM) .

- Precision : Intra-day and inter-day RSD < 5% .

- Accuracy : Spike recovery tests (95%–105%) in matrices like serum or microbial hydrolysates .

- Matrix Effects : Evaluate ion suppression/enhancement in LC-MS using post-column infusion .

Advanced: How does DBEM compare to diethyl ethoxymethylenemalonate (DEEMM) in derivatization efficiency and MS compatibility?

Answer:

- Reactivity : DBEM’s benzyl esters may require longer reaction times than DEEMM due to steric hindrance .

- MS Sensitivity : DEEMM derivatives generate ethanol neutral loss (m/z 46), while DBEM’s benzyl groups produce m/z 91 fragments. DBEM offers higher ionization efficiency in positive ESI but may increase background noise .

- Stability : DBEM derivatives are more stable in acidic mobile phases, reducing hydrolysis risk during analysis .

Basic: What critical parameters influence DBEM derivatization efficiency?

Answer:

Key factors include:

- pH : Alkaline conditions (pH 9–10) maximize nucleophilic attack by amino groups .

- Temperature : Heating at 70°C accelerates reaction kinetics, but >80°C risks byproduct formation .

- Reagent Excess : A 2:1 molar excess ensures complete derivatization, but excess reagent must be degraded (e.g., via heating) to avoid column contamination .

Advanced: How can LC-MS/MS be optimized for structural confirmation of DBEM-derivatized amino acids?

Answer:

- Fragmentation Patterns : Use collision-induced dissociation (CID) to monitor neutral losses (e.g., m/z 91 for benzyl groups) and confirm identities .

- High-Resolution MS : Orbitrap or Q-TOF systems resolve isobaric interferences (e.g., lysine vs. glutamine derivatives) .

- Data Acquisition : Combine targeted (SRM) and untargeted (full-scan) modes to capture low-abundance species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.